

## Application Notes and Protocols: Ambroxol Hydrochloride Sustained-Release Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and evaluation of **Ambroxol hydrochloride** in a sustained-release matrix tablet formulation. The information is compiled from various scientific studies to guide researchers in developing robust oral solid dosage forms with controlled release characteristics.

#### Introduction

Ambroxol hydrochloride is a potent mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. To improve patient compliance and maintain a steady therapeutic concentration, sustained-release formulations are often developed. Matrix tablets are a common and effective approach for achieving extended drug release, where the drug is uniformly dispersed within a polymer matrix that controls the rate of drug diffusion and/or erosion.

This guide outlines the necessary components, formulation strategies, manufacturing processes, and evaluation methods for developing 75 mg **Ambroxol hydrochloride** sustained-release matrix tablets.

## Materials and Methods Materials



The following table lists the typical materials used in the formulation of **Ambroxol hydrochloride** sustained-release matrix tablets.

| Component                                    | Function                                   | Examples                                                                                                               | Typical Concentration Range (%) |
|----------------------------------------------|--------------------------------------------|------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| Ambroxol<br>Hydrochloride                    | Active Pharmaceutical Ingredient (API)     | -                                                                                                                      | 15 - 30                         |
| Release-Controlling<br>Polymer (Hydrophilic) | Matrix Former                              | Hydroxypropyl Methylcellulose (HPMC K4M, HPMC K15M, HPMC K100M, HPMC K100LV), Carbopol 934P, Guar Gum, Sodium Alginate | 10 - 40                         |
| Release-Controlling Polymer (Hydrophobic)    | Matrix Former                              | Ethylcellulose,<br>Eudragit RSPO                                                                                       | 10 - 30                         |
| Filler/Diluent                               | Bulking Agent                              | Microcrystalline<br>Cellulose (MCC),<br>Lactose                                                                        | 20 - 70                         |
| Glidant                                      | Improves Powder<br>Flow                    | Colloidal Silicon Dioxide (Aerosil®)                                                                                   | 0.1 - 1.0                       |
| Lubricant                                    | Reduces Friction<br>during Tablet Ejection | Magnesium Stearate,<br>Talc                                                                                            | 0.1 - 1.0                       |

## **Equipment**

- Sieves (e.g., 40-mesh, 60-mesh)
- Blender (e.g., V-blender, Turbula® mixer)
- Tablet Press (Single-punch or Rotary)



- · Hardness Tester
- Friability Tester
- Disintegration Tester
- USP Dissolution Apparatus (Type II Paddle)
- UV-Visible Spectrophotometer or HPLC system
- Analytical Balance
- Drying Oven

# **Experimental Protocols Formulation Development**

The following table summarizes various formulations for **Ambroxol hydrochloride** sustained-release matrix tablets from different studies. This data allows for a comparative analysis of the impact of different polymers and their concentrations on drug release.



| Formulation<br>Code | Ambroxol<br>HCI (mg) | Polymer(s)                         | Polymer<br>Concentratio<br>n (%) | Key Findings                                                                             | Reference |
|---------------------|----------------------|------------------------------------|----------------------------------|------------------------------------------------------------------------------------------|-----------|
| F-V                 | 75                   | НРМС                               | Drug:Polymer<br>ratio 1:1.47     | Drug release pattern very close to theoretical release profile.                          | [1][2]    |
| F7                  | -                    | Ethylcellulose                     | Drug:Polymer<br>ratio 1:0.26     | Good initial release of 24.24% at 2 hours and 96.86% at 12 hours.                        | [3]       |
| F-IX                | -                    | Guar Gum<br>(high<br>viscosity)    | 20% w/w                          | Satisfactory initial release and total release pattern close to the theoretical profile. | [4]       |
| -                   | -                    | HPMC K4M<br>with<br>Ethylcellulose | -                                | Sustained drug release up to 12 hours (95.64±1.02 %).                                    | [5]       |



| -    | -  | Eudragit<br>RSPO with<br>Ethylcellulose      | -         | Sustained<br>drug release<br>up to 12<br>hours<br>(98.77±1.23<br>%).              | [5] |
|------|----|----------------------------------------------|-----------|-----------------------------------------------------------------------------------|-----|
| S7   | -  | НРМС                                         | 10%       | High ability to control the release of Ambroxol.                                  | [6] |
| Ah   | -  | Sodium<br>Alginate<br>(30%) and<br>HPMC (5%) | 35% total | High ability to control the release of Ambroxol, similar to a commercial product. | [6] |
| F4   | 75 | -                                            | -         | 99.15% controlled release at the end of 12 hours.                                 | [7] |
| FS12 | -  | HPMC<br>K100M                                | -         | Better<br>sustained<br>release of<br>about 99.81%<br>in 12 hours.                 |     |

## **Tablet Manufacturing Process**

Two common methods for manufacturing matrix tablets are Direct Compression and Wet Granulation.

Direct compression is a streamlined and cost-effective method suitable for formulations with good flow and compressibility characteristics.



- Sieving: Pass Ambroxol hydrochloride, polymer(s), and other excipients through a suitable mesh sieve (e.g., 40-mesh) to ensure particle size uniformity and break up any agglomerates.
- · Blending:
  - Geometrically mix the sieved Ambroxol hydrochloride and polymer(s) in a blender for 15-20 minutes.
  - Add the filler and glidant to the blend and mix for another 10-15 minutes.
  - Finally, add the lubricant (Magnesium Stearate) and blend for a short period (2-5 minutes)
     to ensure adequate lubrication without overlubrication.
- Compression: Compress the final blend into tablets using a tablet press fitted with appropriate punches and dies. The compression force should be adjusted to achieve the desired tablet hardness.

Wet granulation is employed to improve the flow properties and compressibility of the powder blend.

- Dry Mixing: Mix Ambroxol hydrochloride, polymer(s), and a portion of the filler in a blender.
- Granulation: Prepare a binder solution (e.g., Povidone K30 in water or alcohol). Add the binder solution to the dry mix with continuous mixing to form a damp mass.
- Wet Screening: Pass the damp mass through a coarse screen to produce wet granules.
- Drying: Dry the wet granules in a drying oven until the moisture content is within the desired range (typically < 5%).</li>
- Dry Screening: Pass the dried granules through a finer screen to obtain uniform granule size.
- Final Blending: Add the remaining excipients (glidant, lubricant) to the dried granules and blend for 5-10 minutes.
- Compression: Compress the final granular blend into tablets.



### **Evaluation of Pre-Compression Parameters**

Before compression, the powder blend should be evaluated for its physical properties to ensure efficient tableting.

- Angle of Repose: Determines the flowability of the powder. An angle of ≤ 30° indicates good flow.
- Bulk Density and Tapped Density: Used to calculate the Carr's Index and Hausner Ratio.
- Carr's Index (%) = [(Tapped Density Bulk Density) / Tapped Density] x 100: An index below 15% indicates good flowability.
- Hausner Ratio = Tapped Density / Bulk Density: A ratio below 1.25 indicates good flowability.

# Evaluation of Post-Compression Parameters (Tablet Characterization)

The compressed tablets should be evaluated for the following quality control parameters.



| Parameter               | Method                                                                                                  | Acceptance Criteria                                                                                                                                                                                                          |
|-------------------------|---------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Weight Variation        | Weigh 20 tablets individually and calculate the average weight.                                         | Not more than two of the individual weights deviate from the average weight by more than the percentage specified in the pharmacopeia (e.g., ±5% for tablets > 250 mg), and none deviate by more than twice that percentage. |
| Hardness                | Test 5-10 tablets using a hardness tester.                                                              | Typically in the range of 4-8 kg/cm <sup>2</sup> .                                                                                                                                                                           |
| Friability              | Test a sample of tablets (usually 20) in a friability tester for a set number of rotations (e.g., 100). | The weight loss should be less than 1%.                                                                                                                                                                                      |
| Thickness               | Measure the thickness of 10 tablets using a vernier caliper.                                            | Should be within a ±5% variation of the standard value.                                                                                                                                                                      |
| Drug Content Uniformity | Assay the drug content of 10 individual tablets.                                                        | The amount of active ingredient in each of the 10 tablets lies within the range of 85% to 115% of the average content.                                                                                                       |

## **In-Vitro Dissolution Testing Protocol**

Dissolution testing is crucial for assessing the drug release profile of the sustained-release tablets.

- Apparatus: USP Type II (Paddle) Apparatus.
- Dissolution Medium:
  - First 2 hours: 750 mL of 0.1N HCl (pH 1.2) to simulate gastric fluid.



- After 2 hours: Add 250 mL of 0.2 M phosphate buffer to adjust the pH to 6.8, simulating intestinal fluid. Alternatively, a complete medium change to 900 mL of pH 6.8 phosphate buffer can be performed.[8]
- Apparatus Speed: 50-100 rpm.[8]
- Temperature: 37 ± 0.5°C.
- Sampling Times: Pre-determined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours).
- Sample Analysis: Withdraw a specific volume of the dissolution medium at each time point, replacing it with an equal volume of fresh, pre-warmed medium. The samples are then filtered and analyzed for Ambroxol hydrochloride content using a validated analytical method, such as UV-Vis spectrophotometry (at ~248 nm) or HPLC.[8]

## **Drug Release Kinetics and Mechanism**

To understand the mechanism of drug release, the dissolution data can be fitted to various mathematical models:

- Zero-Order Kinetics: Describes drug release that is independent of concentration.
- First-Order Kinetics: Describes drug release that is dependent on concentration.
- Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.
- Korsmeyer-Peppas Model: Helps to understand the release mechanism (Fickian diffusion, non-Fickian transport, or case-II transport). The 'n' value obtained from this model is indicative of the release mechanism. An 'n' value between 0.45 and 0.89 for a cylindrical tablet suggests anomalous (non-Fickian) transport, which is a combination of diffusion and erosion.[3]

#### **Visualizations**

**Experimental Workflow: Direct Compression** 





Click to download full resolution via product page

Caption: Workflow for Direct Compression Method.



## **Experimental Workflow: Wet Granulation**



Click to download full resolution via product page



Caption: Workflow for Wet Granulation Method.

## Logical Relationship: Drug Release Mechanisms from Matrix Tablets



Click to download full resolution via product page

Caption: Drug Release Mechanisms from Matrix Tablets.

### **Pharmacokinetic Profile**

The goal of a sustained-release formulation is to prolong the in-vivo drug release, thereby reducing dosing frequency and improving patient compliance.

- Half-life: Ambroxol has a terminal elimination half-life of approximately 10 hours.[9][10]
- Bioavailability: The oral bioavailability of Ambroxol is about 79%.[9]
- Steady State: For a 75 mg sustained-release capsule, the steady state of plasma concentrations is typically reached after the fourth oral administration.[11]
- Pharmacokinetic Parameters: Studies comparing domestic and imported 75 mg sustainedrelease capsules have shown bioequivalence, with key steady-state parameters being:
  - Tmax (Time to peak concentration): ~4.1 4.2 hours[11]
  - Cmax (Peak plasma concentration): ~208 212 μg/L[11]



AUCss (Area under the curve at steady state): ~2088 - 2114 μg·h/L[11]

These pharmacokinetic parameters demonstrate that a once-daily 75 mg sustained-release formulation can provide therapeutic coverage over a 24-hour period.

#### Conclusion

The formulation of **Ambroxol hydrochloride** into sustained-release matrix tablets is a well-established and effective strategy for improving its therapeutic profile. By selecting appropriate polymers and manufacturing processes, researchers can develop robust tablets with predictable and controlled drug release characteristics. The protocols and data presented in this document serve as a comprehensive guide for the development and evaluation of such formulations, from initial material selection to in-vitro characterization. Careful optimization of the formulation, particularly the drug-to-polymer ratio, is critical to achieving the desired 12-hour release profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children PMC [pmc.ncbi.nlm.nih.gov]



- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Ambroxol Hydrochloride Sustained-Release Matrix Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602070#ambroxol-hydrochloride-insustained-release-matrix-tablet-formulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com